Tetrakis(spirocyclohexane)calix(4)pyrrole
Description
Historical Context and Evolution of Calixpyrrole Macrocycles
The journey of calixpyrrole macrocycles began in 1886, when the German chemist Adolf von Baeyer first synthesized the parent compound, octamethylcalix nih.govpyrrole (B145914), through the acid-catalyzed condensation of pyrrole and acetone. nih.gov For many decades, the true potential of these compounds remained largely unexplored. It was not until the 1990s that the pioneering work of Jonathan L. Sessler and his research group brought calix nih.govpyrroles to the forefront of supramolecular chemistry. nih.gov Their investigations revealed the remarkable ability of these macrocycles to bind anions, a discovery that catalyzed a surge of research into their synthesis, properties, and applications. nih.gov
Early synthetic methods often resulted in a mixture of cyclic and linear oligomers. However, refinements in reaction conditions, including the use of different acid catalysts and reaction media, have led to more efficient and selective syntheses of calix nih.govpyrroles. nih.gov The versatility of the synthesis allows for the incorporation of a wide variety of substituents at the meso-positions, leading to a vast library of calix nih.govpyrrole derivatives with tailored properties.
Significance of Calix(4)pyrroles as Molecular Scaffolds
Calix(4)pyrroles are highly significant as molecular scaffolds due to their unique structural and functional properties. These macrocycles are characterized by a three-dimensional, bowl-shaped cavity lined with four inwardly-directed N-H protons. These protons are capable of forming multiple hydrogen bonds with electron-rich guest species, particularly anions. nih.gov
The conformational flexibility of the calix nih.govpyrrole framework is a key aspect of its function. In the absence of a guest, the macrocycle typically adopts a 1,3-alternate conformation, where adjacent pyrrole rings are oriented in opposite directions. nih.gov Upon binding an anion, the macrocycle undergoes a conformational change to a "cone" conformation, in which all four pyrrole N-H groups are oriented on the same side of the macrocycle, creating a well-defined binding pocket. nih.gov This guest-induced conformational change is a hallmark of calix nih.govpyrrole chemistry and is crucial for its role in molecular recognition and sensing.
The ability to functionalize the meso-positions of the calix nih.govpyrrole core allows for the fine-tuning of its solubility, binding affinity, and selectivity. This has led to the development of calix nih.govpyrrole-based receptors for a wide range of anions, ion pairs, and neutral molecules. nih.gov Their applications are diverse, spanning areas such as ion sensing, transport across membranes, and catalysis. rsc.org
Distinctive Features of Tetrakis(spirocyclohexane)calix(4)pyrrole Architecture
The architecture of this compound is distinguished by the presence of four spirocyclohexane units at the meso-positions of the macrocycle. This feature is a direct result of its synthesis from the condensation of pyrrole with cyclohexanone (B45756). tubitak.gov.tr These bulky, non-polar spirocyclic substituents impart several unique characteristics to the molecule.
The spirocyclohexane groups significantly increase the steric bulk around the calix nih.govpyrrole core. This steric hindrance can influence the conformational dynamics of the macrocycle and the accessibility of the binding cavity. Furthermore, the hydrophobic nature of the cyclohexyl groups enhances the solubility of the macrocycle in non-polar organic solvents. tubitak.gov.tr
The rigid, three-dimensional structure of the spirocyclohexane units can also pre-organize the calix nih.govpyrrole framework, potentially influencing its binding affinity and selectivity for specific guests. The presence of these bulky groups can create a more defined and deeper cavity compared to simpler alkyl-substituted calix nih.govpyrroles, which may lead to enhanced recognition properties.
Overview of Research Trajectories for this compound
While specific research exclusively focused on this compound is not as extensive as for other analogues like octamethylcalix nih.govpyrrole, the existing literature on calix nih.govpyrroles with bulky substituents provides insight into its potential research trajectories. tubitak.gov.tr
A primary area of investigation is its application in anion recognition and sensing . The fundamental ability of the calix nih.govpyrrole core to bind anions is expected to be retained, and studies would likely focus on how the spirocyclohexane groups modulate this behavior. Research would aim to quantify the binding affinities and selectivities for various anions and explore its use in the development of chemical sensors.
Another promising research direction is its use as a building block for larger supramolecular assemblies . The spirocyclohexane units provide potential points for further functionalization, allowing for the construction of more complex host-guest systems, molecular capsules, and coordination polymers.
Furthermore, the enhanced solubility of this compound in organic media makes it an attractive candidate for applications in liquid-liquid extraction and separation processes . Its ability to selectively encapsulate and transport ions or small molecules across phase boundaries could be exploited for environmental remediation or industrial applications.
Finally, investigations into its conformational behavior and host-guest complexation in both solution and the solid state are crucial for a fundamental understanding of its properties. X-ray crystallography and NMR spectroscopy are powerful tools to elucidate the intricate details of its structure and dynamics.
Structure
3D Structure
Properties
Molecular Formula |
C40H52N4 |
|---|---|
Molecular Weight |
588.9 g/mol |
InChI |
InChI=1S/C40H52N4/c1-5-21-37(22-6-1)29-13-15-31(41-29)38(23-7-2-8-24-38)33-17-19-35(43-33)40(27-11-4-12-28-40)36-20-18-34(44-36)39(25-9-3-10-26-39)32-16-14-30(37)42-32/h13-20,41-44H,1-12,21-28H2 |
InChI Key |
LOTPVJIMYJUQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=CC=C(N3)C4(CCCCC4)C5=CC=C(N5)C6(CCCCC6)C7=CC=C(N7)C8(CCCCC8)C9=CC=C2N9 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Tetrakis Spirocyclohexane Calix 4 Pyrrole
Classical Acid-Catalyzed Condensation Approaches
The foundational method for synthesizing calix nih.govpyrroles is the acid-catalyzed condensation of pyrrole (B145914) with a ketone. rsc.org For tetrakis(spirocyclohexane)calix(4)pyrrole, this involves the reaction of four equivalents of pyrrole with four equivalents of cyclohexanone (B45756) in a [4+4] cyclocondensation reaction.
The direct, one-pot condensation of pyrrole and cyclohexanone is the most common approach for generating the this compound core. nih.gov This reaction relies on the electrophilic activation of the cyclohexanone carbonyl group by an acid catalyst, followed by nucleophilic attack from the electron-rich pyrrole ring at its 2 and 5 positions. The reaction proceeds through the formation of dipyrromethane intermediates, which then further react with cyclohexanone and pyrrole to form the final cyclic tetrameric structure.
Acid catalysts are essential for promoting the condensation reaction. Both Brønsted and Lewis acids have been extensively used, often with varying degrees of success and selectivity. rsc.orgnih.gov
Brønsted Acids : Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and methanesulfonic acid (CH₃SO₃H) are traditional catalysts for this synthesis. rsc.orgnih.gov The first synthesis of a calix nih.govpyrrole by Baeyer in 1886 utilized a hydrochloric acid-catalyzed condensation of pyrrole with acetone. rsc.orgnih.gov These acids protonate the carbonyl oxygen of cyclohexanone, enhancing its electrophilicity and facilitating the initial attack by pyrrole.
Lewis Acids : A variety of Lewis acids, including ytterbium(III) triflate (Yb(OTf)₃), bismuth(III) nitrate (B79036) (Bi(NO₃)₃), and boron trifluoride etherate (BF₃·(Et₂O)₂), have been successfully employed as catalysts. researchgate.netbiointerfaceresearch.com Lewis acids function by coordinating to the carbonyl oxygen, which also activates the ketone toward nucleophilic attack. researchgate.net The concentration of the Lewis acid can be a critical factor; for instance, higher concentrations (>0.5 mol%) tend to favor the formation of calix nih.govpyrrole, whereas lower concentrations can sometimes lead to the formation of larger macrocycles like calix researchgate.netpyrroles. researchgate.net In some systems, a synergistic effect has been observed when using a combination of Brønsted and Lewis acids. nih.govrsc.org
Advanced Catalytic Protocols for Calix(4)pyrrole Synthesis
To overcome the limitations of classical methods, such as harsh reaction conditions and difficult catalyst removal, advanced catalytic protocols have been developed. These include the use of solid, recyclable catalysts and novel noncovalent catalytic approaches.
Heterogeneous solid acid catalysts offer significant advantages, including ease of handling, simple removal from the reaction mixture by filtration, and potential for recyclability, aligning with the principles of green chemistry. nih.gov
Amberlyst-15 : This strongly acidic, sulfonic acid-based ion-exchange resin is an inexpensive and effective catalyst for calix nih.govpyrrole synthesis. nih.gov It has been shown to efficiently catalyze the condensation of pyrrole with various ketones, including cyclohexanone, under mild conditions. nih.gov The use of Amberlyst-15 in dichloromethane (B109758) has proven to be a superior method compared to other solid catalysts like certain zeolites for this transformation. nih.gov
| Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Amberlyst-15 | DCM | 10 | 80.0 | nih.gov |
Graphite Oxide and Graphene Oxide : These carbon-based materials have emerged as effective solid acid catalysts for synthesizing calix nih.govpyrroles at room temperature. mdpi.comresearchgate.net Their catalytic activity stems from the presence of acidic functional groups, such as carboxyl, hydroxyl, and epoxy groups, on their surfaces. researchgate.net These catalysts have been successfully used in both organic solvents and aqueous suspensions. mdpi.comresearchgate.net
| Catalyst | Solvent | Time (h) | Conversion (%) | Calix nih.govpyrrole Yield (%) | Reference |
|---|---|---|---|---|---|
| Graphite Oxide | Dichloromethane | 24 | 99 | 98 | researchgate.net |
| Graphite Oxide | Methanol | 24 | 99 | 94 | researchgate.net |
| Graphite Oxide | Water | 24 | 92 | 82 | researchgate.net |
Noncovalent catalysis represents a modern frontier in synthesis, utilizing specific, directional interactions to activate substrates. beilstein-journals.org
Chalcogen Bonding Catalysis : This approach utilizes the Lewis acidic nature of chalcogen atoms (like selenium) to activate ketones. A chalcogen bond is formed between the chalcogen atom of the catalyst and the carbonyl oxygen of the ketone (e.g., a Se···O interaction). nih.govbeilstein-journals.orgnih.gov This interaction activates the ketone for condensation with pyrrole. This method is highly efficient, allowing the reaction to proceed at room temperature with low catalyst loadings (e.g., 5 mol%) to afford calix nih.govpyrroles in moderate to high yields. nih.govbeilstein-journals.orgnih.gov The condensation of pyrrole and cyclohexanone using a selenide (B1212193) catalyst has been reported to yield the corresponding this compound in good yield. nih.gov
| Ketone | Catalyst System | Catalyst Loading | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Selenide Catalyst (Ch1) | 5 mol % | Room Temp. | 58 | nih.gov |
Functionalization and Derivatization Strategies of the Calix(4)pyrrole Platform
Modification of the calix nih.govpyrrole structure is crucial for tuning its physical, chemical, and binding properties. iupac.org Functionalization can be achieved by using modified precursors before macrocyclization or by direct chemical reaction on the pre-formed calix nih.govpyrrole ring. iupac.orgresearchgate.net
The this compound platform offers sites for functionalization primarily at the β-pyrrolic positions. The pyrrole rings are electron-rich and are susceptible to electrophilic substitution reactions. iupac.orgresearchgate.net This allows for the introduction of a wide range of functional groups to modulate the macrocycle's electronic properties and enhance its affinity and selectivity for specific anions or other guest molecules. rsc.org
Common derivatization reactions include:
Electrophilic Substitution : Reactions such as substitution with 4-nitrobenzenediazonium (B87018) salts or tetracyanoethylene (B109619) can be used to install chromogenic groups onto the β-positions of the pyrrole rings. bgsu.edu These modifications are useful for developing colorimetric sensors.
Attachment of Functional Moieties : Through multi-step synthesis, various subunits can be attached to the calix nih.govpyrrole core. For example, redox-active units like ferrocene (B1249389) have been incorporated to create electrochemical sensors. iupac.org Fluorescent chromophores can also be attached to develop fluorescent sensors for detecting specific analytes. iupac.org
Formation of Strapped Systems : To create more rigid and pre-organized binding cavities, "straps" can be introduced to bridge two opposite pyrrole rings of the macrocycle. nih.govrsc.org This is typically achieved by synthesizing a diketone precursor that already contains the strap and then condensing it with pyrrole. researchgate.net These strapped systems often exhibit enhanced binding affinities and selectivities compared to the parent macrocycle. rsc.org
These derivatization strategies transform the basic calix nih.govpyrrole skeleton into highly specialized receptors for applications in molecular recognition, sensing, and transport phenomena.
Meso-Substitution Modification
Modification at the four meso-positions of the calix nih.govpyrrole macrocycle offers a powerful strategy to introduce a wide array of functional groups. These substituents can influence the solubility, conformational dynamics, and anion binding affinities of the resulting derivatives through both steric and electronic effects. nih.gov Two primary approaches are utilized for the synthesis of meso-substituted calix nih.govpyrroles: direct condensation of pyrrole with a functionalized ketone and post-synthetic modification of a pre-formed calix nih.govpyrrole. iupac.org
The direct condensation method involves the acid-catalyzed reaction of pyrrole with a ketone bearing the desired functional group. For instance, the condensation of pyrrole with p-substituted acetophenones can yield meso-tetra(aryl)calix nih.govpyrroles. rsc.org However, for more complex or sensitive functionalities, a two-step method is often preferred. This involves the initial formation of a substituted dipyrromethane from the reaction of pyrrole with a ketone, followed by a subsequent acid-catalyzed condensation of the dipyrromethane with another ketone to form the desired meso-substituted calix nih.govpyrrole. nih.gov
Post-synthetic modification provides an alternative route where a pre-existing calix nih.govpyrrole, such as this compound, is reacted to introduce new functionalities. This approach is particularly useful for incorporating groups that may not be stable under the acidic conditions of the macrocycle formation.
Table 1: Examples of Meso-Substituted Calix nih.govpyrrole Derivatives and their Synthetic Approaches
| Derivative | Synthetic Approach | Precursors | Key Findings |
| meso-Tetra(aryl)calix nih.govpyrroles | Direct Condensation | Pyrrole and substituted acetophenones | Introduction of aromatic groups at the meso-positions can create an extended cavity and influence anion binding through anion-π interactions. |
| meso-Tetra(carboxyphenyl)calix nih.govpyrrole | Direct Condensation | Pyrrole and 4-acetylbenzoic acid | Provides carboxylic acid functionalities for further derivatization or to enhance water solubility. |
| meso-Tetra(nitrophenyl)calix nih.govpyrrole | Direct Condensation | Pyrrole and p-nitroacetophenone | The electron-withdrawing nitro groups enhance the acidity of the pyrrole N-H protons, leading to stronger anion binding. |
Note: The examples in this table are representative of meso-substitution on the general calix nih.govpyrrole scaffold and are intended to illustrate the synthetic possibilities for this compound.
Strapping and Bridging Modifications
To enhance the binding affinity and selectivity of calix nih.govpyrroles for specific anions, "strapping" or "bridging" modifications have been extensively explored. rsc.org This strategy involves covalently linking two of the meso-positions, either adjacent or opposite, with a molecular strap. These straps can pre-organize the calix nih.govpyrrole into a cone conformation, which is the optimal geometry for anion binding, thereby reducing the entropic penalty associated with the conformational change upon guest complexation. nih.gov
The synthesis of strapped calix nih.govpyrroles typically involves the condensation of a dipyrromethane with a diketone that incorporates the strapping unit. This approach has been successfully employed to create a variety of strapped calix nih.govpyrroles with different strap lengths and functionalities. rsc.org Doubly strapped calix nih.govpyrroles, where two pairs of meso-positions are bridged, have also been synthesized, leading to even more rigid and selective host molecules. researchgate.net
The nature of the strap itself can also be varied to introduce additional binding sites or to modulate the electronic properties of the cavity. For instance, straps containing aromatic units, such as phenyl, pyrrole, or furan (B31954) groups, have been shown to participate in anion binding through C-H···anion interactions. nih.gov The introduction of crown ether moieties into the straps can lead to receptors capable of simultaneous cation and anion recognition.
Table 2: Anion Binding Affinities of Strapped Calix nih.govpyrrole Derivatives
| Calix nih.govpyrrole Derivative | Strap Type | Anion | Binding Constant (Ka, M-1) in CH3CN |
| Octamethylcalix nih.govpyrrole | Unstrapped | Cl- | 1.2 x 103 |
| Phenyl-strapped calix nih.govpyrrole | Phenyl | Cl- | 2.5 x 106 |
| Pyrrole-strapped calix nih.govpyrrole | Pyrrole | Cl- | 1.0 x 107 |
| Furan-strapped calix nih.govpyrrole | Furan | Cl- | 1.9 x 105 |
Note: The data in this table are for octamethylcalix nih.govpyrrole derivatives and are presented to illustrate the significant enhancement in anion binding affinity upon strapping. Similar trends would be expected for analogous this compound derivatives.
Formation of Polymeric and Conjugated Calix(4)pyrrole Structures
The incorporation of calix nih.govpyrrole units into polymeric architectures has led to the development of novel materials with applications in sensing, separation, and responsive systems. Both supramolecular and covalent strategies have been employed to construct calix nih.govpyrrole-based polymers.
Supramolecular polymers can be formed through the self-assembly of calix nih.govpyrrole monomers functionalized with complementary recognition units. For example, a calix nih.govpyrrole bearing a ureidopyrimidinone moiety can self-assemble into a linear supramolecular polymer through quadruple hydrogen bonding interactions. rsc.org Similarly, AABB-type linear supramolecular polymers have been constructed by utilizing the host-guest interaction between a triazole-bridged bis-calix nih.govpyrrole and a dicarboxylate guest. rsc.org These supramolecular systems often exhibit stimuli-responsive behavior, where the polymer chain can be disrupted by changes in temperature or the addition of competing guests. researchgate.net
Covalent polymers incorporating calix nih.govpyrrole units can be synthesized through various polymerization techniques. For instance, calix nih.govpyrrole-crosslinked porous organic polymers have been prepared via Sonogashira coupling of a tetraalkynyl-functionalized calix nih.govpyrrole with a diketopyrrolopyrrole comonomer.
Furthermore, the integration of calix nih.govpyrroles into conjugated polymer backbones is an emerging area of research. These materials are of interest for their potential applications in organic electronics. The synthesis of such polymers can be achieved through the copolymerization of suitably functionalized calix nih.govpyrrole monomers with other conjugated building blocks. nih.gov The calix nih.govpyrrole unit can act as a recognition site within the conjugated chain, potentially leading to materials whose electronic properties can be modulated by anion binding.
Table 3: Examples of Polymeric and Conjugated Calix nih.govpyrrole Structures
| Polymer Type | Monomers/Building Blocks | Polymerization Method | Key Properties/Applications |
| Supramolecular Polymer | Ureidopyrimidinone-functionalized calix nih.govpyrrole | Self-assembly | Thermo- and chemo-responsive materials. rsc.org |
| Supramolecular Polymer | Triazole-bridged bis-calix nih.govpyrrole and tetrabutylammonium (B224687) suberate (B1241622) | Host-guest interaction | Thermoresponsive linear supramolecular polymers. rsc.org |
| Covalent Porous Polymer | α,α,α,α-Tetraalkynyl calix nih.govpyrrole and diketopyrrolopyrrole | Sonogashira coupling | Removal of micropollutants from water. |
| Conjugated Polymer | Pyrrole-based monomers | Various coupling reactions | Potential for applications in organic electronics and sensing. nih.gov |
Note: This table provides examples of polymeric structures based on the general calix nih.govpyrrole framework, highlighting the diverse approaches to creating advanced materials from these versatile macrocycles.
Iii. Structural Characteristics and Conformational Dynamics of Tetrakis Spirocyclohexane Calix 4 Pyrrole
Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
Specific single-crystal X-ray diffraction data for Tetrakis(spirocyclohexane)calix(4)pyrrole is not available in the reviewed scientific literature. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For calix tcichemicals.compyrroles in general, X-ray diffraction has revealed several possible conformations, such as the 1,3-alternate, cone, partial cone, and 1,2-alternate forms. The thermodynamically stable 1,3-alternate conformation is often observed in the absence of a bound guest molecule. The specific conformation adopted by this compound in the solid state would depend on crystallization conditions and the presence of any included solvent molecules, but without experimental data, its structure remains unconfirmed.
Crystallographic Orientations and Supramolecular Sheet Stacking
Details regarding the crystallographic orientations and the formation of supramolecular structures, such as sheet stacking for this compound, are not documented. This analysis would describe how individual macrocycle molecules pack together in a crystal lattice, influenced by non-covalent interactions like hydrogen bonding and van der Waals forces. The bulky spirocyclohexane groups would significantly influence this packing, but specific details are unavailable.
Solution-Phase Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Conformational Isomerism and Dynamic Behavior
There is no specific information available on the conformational isomerism and dynamic behavior of this compound in solution. Calix tcichemicals.compyrroles are known to be conformationally flexible, and the interchange between different conformers can often be studied using dynamic NMR techniques. The energy barriers for these conformational changes are influenced by the nature of the meso-substituents; however, these have not been experimentally determined for the spirocyclohexane derivative.
Solvent-Dependent Conformational Changes
The conformation of calix tcichemicals.compyrroles is highly dependent on the solvent environment. Nonpolar solvents typically favor the 1,3-alternate conformation, while polar or hydrogen-bond-accepting solvents can influence the conformational equilibrium. However, specific studies detailing how different solvents affect the conformational preferences of this compound have not been reported.
Structural Precision and Material Quality Considerations
The utility of this compound as a molecular receptor is fundamentally dependent on its precise three-dimensional structure. The quality of the bulk material, defined by its chemical purity and conformational uniformity, is paramount for achieving reliable and reproducible performance in applications such as anion binding. iupac.orgrsc.org The synthesis and purification processes are critical determinants of the final material's quality, with techniques like single-crystal X-ray diffraction serving as the definitive method for structural verification. bgsu.edunih.gov
The table below presents representative crystallographic data for a calix nih.govpyrrole (B145914) derivative, illustrating the precision achieved through single-crystal X-ray analysis. Such data is fundamental to confirming the structural integrity and quality of the synthesized material.
Table 1: Representative Crystallographic Data for a Calix nih.govpyrrole Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.126(3) |
| b (Å) | 20.453(4) |
| c (Å) | 17.345(3) |
| β (°) | 98.765(4) |
| Volume (ų) | 5293.1(17) |
| Z | 4 |
| Goodness-of-fit (S) | 1.052 |
Note: Data is representative of a typical calix nih.govpyrrole structure to illustrate the type of information obtained from X-ray diffraction analysis. Specific values are derived from a reported N-confused octamethylcalix nih.govpyrrole complex with DMSO. amazonaws.com
The refinement parameters, such as the goodness-of-fit, indicate the quality of the crystallographic model and, by extension, the purity and structural uniformity of the crystal sample. amazonaws.com These precise structural parameters are indispensable for computational modeling and for establishing structure-function relationships that guide the design of new calix nih.govpyrrole-based materials with enhanced properties. iupac.org
Iv. Molecular Recognition Phenomena by Tetrakis Spirocyclohexane Calix 4 Pyrrole
Anion Recognition and Binding Mechanisms
The recognition and binding of anions are central to the supramolecular chemistry of calix nih.govpyrroles. nih.gov These macrocycles are particularly adept at forming complexes with a variety of anionic guest species through non-covalent interactions.
The primary mechanism for anion binding in calix nih.govpyrroles involves the formation of hydrogen bonds between the pyrrole (B145914) N-H protons and the anionic guest. nih.gov The four inwardly directed N-H groups create a hydrogen-bond donor environment within the macrocyclic cavity. This arrangement is crucial for the effective complexation of anions. In the case of a strapped calix nih.govpyrrole derivative, a crystal structure analysis of its fluoride (B91410) complex revealed the calix nih.govpyrrole in a cone conformation with four N-H hydrogen bonds interacting with the fluoride anion. nih.gov
Calix nih.govpyrroles have demonstrated a notable selectivity for certain anions, which can be tuned by modifying the structure of the macrocycle. nih.gov Studies on various calix nih.govpyrrole derivatives have shown a preference for halides, particularly fluoride and chloride, as well as for oxoanions. nih.govnih.gov The binding affinity is influenced by factors such as the size, shape, and charge density of the anion, as well as the solvent used. nih.gov For instance, a luminescent Pt(II) organometallic calix nih.govpyrrole exhibited selective binding of chloride over bromide and iodide in an acetone solution. nih.gov
Research on a meso-fluorescein substituted calix nih.govpyrrole revealed selective and sensitive naked-eye detection of fluoride, phosphate, and acetate anions. nih.gov A comparative study of halide and benzoate anion binding by a series of strapped calix nih.govpyrroles found that they bound bromide and benzoate with similar affinity, though less strongly than chloride. nih.gov This contrasts with the parent octamethylcalix nih.govpyrrole, which shows a higher affinity for carboxylate anions over bromide. nih.gov The difference is attributed to the more constrained binding cavity in the strapped systems. nih.gov
| Calix nih.govpyrrole Derivative | Anion | Binding Constant (Ka, M-1) | Solvent |
|---|---|---|---|
| Tetraspirocyclohexylcalix nih.govpyrrole | Cl- | Not Determined | 1,2-dichloroethane |
| Tetraspirocyclohexylcalix nih.govpyrrole | CH3CO2- | Not Determined | 1,2-dichloroethane |
| Octamethylcalix nih.govpyrrole | Cl- | 3.5 x 102 | Dichloromethane-d2 |
| Octamethylcalix nih.govpyrrole | F- | 1.7 x 104 | Dichloromethane-d2 |
| Meso-fluorescein substituted calix nih.govpyrrole | F- | 1.82 x 105 | Acetonitrile |
| Meso-fluorescein substituted calix nih.govpyrrole | Cl- | 1.52 x 104 | Acetonitrile |
| Meso-fluorescein substituted calix nih.govpyrrole | Br- | 1.45 x 104 | Acetonitrile |
| Meso-fluorescein substituted calix nih.govpyrrole | I- | 1.29 x 104 | Acetonitrile |
| Meso-fluorescein substituted calix nih.govpyrrole | HSO4- | 1.69 x 104 | Acetonitrile |
| Meso-fluorescein substituted calix nih.govpyrrole | H2PO4- | 1.75 x 105 | Acetonitrile |
| Meso-fluorescein substituted calix nih.govpyrrole | CH3COO- | 1.80 x 105 | Acetonitrile |
A key feature of calix nih.govpyrroles is their conformational flexibility. In the absence of a guest, they typically adopt a 1,3-alternate conformation. nih.gov However, upon binding an anion, the macrocycle can undergo a conformational change to a cone-like structure, which facilitates the formation of multiple hydrogen bonds with the guest. rsc.org This anion-induced conformational switching is a critical aspect of their recognition behavior. The energy of this conformational change is compensated by the favorable binding energy with the anion. Theoretical studies have shown that while the 1,3-alternate conformation is more stable in the absence of an anion, the cone conformation becomes dominant upon anion binding due to the stabilizing hydrogen bond interactions. nih.gov
The substituents at the meso-positions of the calix nih.govpyrrole ring play a significant role in modulating its anion binding properties. nih.gov A study on calix nih.govpyrroles with bulky substituents, including tetraspirocyclohexylcalix nih.govpyrrole, revealed that these derivatives can bind chloride and acetate anions as effectively as the parent octamethylcalix nih.govpyrrole. tubitak.gov.trtubitak.gov.tr This suggests that the presence of bulky groups at the meso-positions does not necessarily hinder the anion binding capability. In fact, certain substituents can enhance binding affinity through additional interactions, such as anion-π interactions when aromatic groups are present. tubitak.gov.tr Theoretical calculations have indicated that meso-alkyl substituents can destabilize the cone conformation relative to the 1,3-alternate conformation, which in turn reduces the anion-binding affinity. nih.gov
Cation and Ion Pair Complexation Studies
While primarily known as anion receptors, calix nih.govpyrroles are also capable of interacting with cations, often in the context of ion pair recognition. nih.gov These systems can bind both the cation and the anion of a salt simultaneously. The calix nih.govpyrrole cavity, with its electron-rich pyrrole rings, can engage in cation-π interactions with suitable cations. nih.gov
A study on a ditopic ion-pair receptor based on calix nih.govpyrrole demonstrated that the complexation behavior is dependent on both the anion and the cation. nih.gov For instance, the cesium complex of the receptor was found to encapsulate the cation within the cup of the calix nih.govpyrrole. nih.gov Such systems that can bind both components of an ion pair often exhibit enhanced affinity and selectivity compared to receptors that bind only one type of ion. nih.gov
Neutral Substrate Encapsulation
In addition to ionic species, calix nih.govpyrroles can also encapsulate neutral molecules within their cavities. nih.gov This capability is less explored compared to their anion binding properties but is an emerging area of interest. The binding of neutral guests is typically driven by a combination of hydrogen bonding, van der Waals forces, and solvophobic effects.
Studies on aryl-extended calix nih.govpyrroles have shown their ability to recognize and encapsulate neutral molecules like pyrazine N,N′-dioxide. nih.govrsc.org A tetraurea calix nih.govpyrrole was found to form a dimeric capsule that could co-encapsulate chloride with polar neutral guests such as trimethylamine N-oxide. nih.govnih.gov This demonstrates the versatility of the calix nih.govpyrrole scaffold in creating sophisticated host-guest systems.
Host-Guest Interaction Thermodynamics and Kinetics
The study of host-guest interactions involving tetrakis(spirocyclohexane)calix(4)pyrrole provides critical insights into the molecular recognition capabilities of this macrocycle. The thermodynamics and kinetics of these interactions dictate the stability and exchange dynamics of the resulting supramolecular complexes. Research in this area has largely focused on the binding of anions, driven by the hydrogen-bonding capabilities of the pyrrole NH protons within the calix nih.govpyrrole core.
Detailed thermodynamic analysis of anion binding has been facilitated by techniques such as Isothermal Titration Calorimetry (ITC). These studies allow for the direct determination of key thermodynamic parameters, including the binding affinity constant (K_a), enthalpy change (ΔH°), and entropy change (ΔS°). This data is crucial for understanding the driving forces behind complex formation.
Research conducted by Akar and Aydoğan on a series of calix nih.govpyrroles with bulky substituents has provided specific thermodynamic data for this compound. Their work, utilizing ITC in 1,2-dichloroethane, quantified the binding affinities of this host for chloride and acetate anions, presented as their tetrabutylammonium (B224687) salts.
The binding affinity data reveals that this compound effectively complexes with these anions. The bulky spirocyclohexyl groups at the meso-positions are thought to enhance the solubility of the macrocycle in organic solvents without compromising the intrinsic anion binding capabilities of the calix nih.govpyrrole core.
The thermodynamic parameters for the 1:1 complexation of this compound with chloride and acetate anions are summarized in the table below.
| Guest Anion (as Tetrabutylammonium salt) | Binding Affinity Constant (K_a) [M⁻¹] |
| Chloride (Cl⁻) | 4500 |
| Acetate (CH₃COO⁻) | 2600 |
| Data obtained from Isothermal Titration Calorimetry (ITC) in 1,2-dichloroethane. |
A comprehensive understanding of the host-guest interaction also requires the examination of its kinetic aspects, such as the rates of association (k_on) and dissociation (k_off) of the guest. Techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to probe these kinetic parameters. However, detailed kinetic studies specifically focused on the host-guest interactions of this compound are not extensively available in the current scientific literature. Such studies would provide valuable information on the lability of the host-guest complexes and the timescale of guest exchange processes.
The thermodynamic data gathered thus far indicates that the interactions are enthalpically driven, a hallmark of the formation of strong hydrogen bonds between the pyrrole NH protons and the guest anion. The entropic contribution, which reflects changes in the ordering of the system upon complexation, can also play a significant role. A more detailed breakdown of the Gibbs free energy into its enthalpic and entropic components would offer a deeper understanding of the nature of these interactions.
V. Supramolecular Assemblies and Materials Constructed with Tetrakis Spirocyclohexane Calix 4 Pyrrole
Formation of Crystalline Organic Solids and Frameworks
The ability of calix rsc.orgpyrroles to form well-defined host-guest complexes is fundamental to their assembly into crystalline organic solids. bgsu.edu The interaction between the calix rsc.orgpyrrole (B145914) cavity and a guest molecule, such as an anion or a neutral species, leads to the formation of a supramolecular complex. These individual complexes can then pack into ordered, three-dimensional lattices, giving rise to crystalline materials.
Polymeric Gels and Supramolecular Polymers
Supramolecular polymers are long-chain structures formed by linking monomer units through non-covalent interactions, such as hydrogen bonding and host-guest interactions. itu.edu.tr Calix rsc.orgpyrroles, including derivatives like Tetrakis(spirocyclohexane)calix(4)pyrrole, are excellent candidates for creating such materials due to their ability to engage in directional and reversible binding events. rsc.orgnih.gov
The formation of supramolecular polymers often involves linking bifunctional calix rsc.orgpyrrole monomers or connecting a calix rsc.orgpyrrole unit with a complementary guest molecule. For instance, a bis-calix rsc.orgpyrrole molecule can be linked with a dicarboxylate guest to form an AABB-type linear supramolecular polymer. rsc.org Alternatively, a calix rsc.orgpyrrole functionalized with a self-complementary unit, like ureidopyrimidinone, can self-assemble into linear polymers through a combination of quadruple hydrogen bonding and anion recognition. rsc.org These materials often exhibit stimuli-responsive behavior; for example, their structure and viscosity can be altered by changes in temperature or the addition of competing guest anions. itu.edu.trresearchgate.net
At higher concentrations, the entanglement of these supramolecular polymer chains can lead to the formation of polymeric gels, which are soft, semi-solid materials with a liquid phase trapped within a 3D polymer network. The properties of these gels, such as their viscoelasticity and self-healing capabilities, are derived from the dynamic and reversible nature of the non-covalent bonds holding the network together. researchgate.net
Table 1: Examples of Supramolecular Polymer Systems Based on Calix rsc.orgpyrrole Derivatives
| Monomer A | Monomer B / Guest | Interaction Type | Resulting Structure | Key Feature |
|---|---|---|---|---|
| Bis-calix rsc.orgpyrrole | Tetrabutylammonium (B224687) suberate (B1241622) (dicarboxylate) | Host-Guest (Anion Recognition) | AABB-type Linear Polymer | Thermoresponsive |
| Ureidopyrimidinone-functionalized calix rsc.orgpyrrole | Self-assembly | Quadruple Hydrogen Bonding & Anion Recognition | Linear Supramolecular Polymer | Thermo- and Chemo-responsive |
Nanoaggregates and Self-Assembled Systems
Nanoaggregates are structures with dimensions in the nanometer range that are formed through the self-assembly of molecules in solution. This process is typically driven by a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and π-π stacking.
Calix rsc.orgpyrroles that have been functionalized to possess both hydrophobic (the macrocyclic core) and hydrophilic parts can act as amphiphiles. In aqueous or mixed-solvent systems, these amphiphilic molecules can spontaneously self-assemble to minimize the unfavorable interaction between their hydrophobic sections and the polar solvent. This assembly can lead to the formation of various nanoaggregates, such as micelles or vesicles. The specific morphology of these aggregates depends on the molecular geometry of the calix rsc.orgpyrrole derivative and the solvent conditions. While the principles of forming nanoaggregates with functionalized calix rsc.orgpyrroles are established, specific research detailing the formation of nanoaggregates from unmodified this compound is less common, as it is a highly hydrophobic molecule. jyu.fi
Ion-Paired Frameworks as Building Blocks
The this compound macrocycle is an effective receptor for anions, but it can also participate in the recognition of ion pairs. nih.gov An ion pair consists of a cation and an anion that are in close proximity. The calix rsc.orgpyrrole can bind the anionic component of the pair within its cavity via hydrogen bonds, while the cation can be associated through various interactions, including cation-π interactions with the electron-rich pyrrole rings. itu.edu.tr
This ability to bind both components of an ion pair makes calix rsc.orgpyrroles powerful building blocks for constructing more complex supramolecular frameworks. nih.gov The ion pair itself acts as a non-covalent linker, bridging two or more calix rsc.orgpyrrole units. For example, the binding of a salt like cesium fluoride (B91410) (CsF) can involve the fluoride anion being bound deep within the calix rsc.orgpyrrole cone, while the cesium cation is complexed by the π-electron-rich cavity. nih.gov This ternary complex ([Calix rsc.orgpyrrole·Cation·Anion]) can then serve as a node, connecting to other complexes to build extended, ordered frameworks in the solid state or in solution. nih.gov The selectivity and strength of these frameworks are influenced by the specific cation and anion involved, allowing for a degree of control over the assembly process. nih.gov
Supramolecular Ladder Polymers
Supramolecular ladder polymers are complex architectures consisting of two parallel polymer backbones that are regularly linked by non-covalent crosslinks, resembling a ladder. The construction of such well-defined, high-order structures represents a significant challenge in supramolecular chemistry.
The formation of a ladder polymer requires monomers with rigid structures and at least four binding sites that are precisely arranged. While various calix rsc.orgpyrrole derivatives have been used to create linear and cross-linked supramolecular polymers, the specific construction of a well-defined supramolecular ladder polymer using this compound has not been extensively documented in the reviewed literature. The synthesis of such a structure would likely require the precise functionalization of the calix rsc.orgpyrrole core to introduce the necessary binding motifs in a geometrically constrained manner to direct the ladder-like assembly.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octamethylcalix rsc.orgpyrrole |
| Tetrabutylammonium suberate |
| Ureidopyrimidinone |
| Tetrathiafulvalene |
Vi. Theoretical and Computational Investigations of Tetrakis Spirocyclohexane Calix 4 Pyrrole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. For calix nih.govpyrrole (B145914) systems, DFT calculations have been instrumental in determining the relative stabilities of their various conformations and in probing the nature of host-guest interactions.
While specific DFT studies on tetrakis(spirocyclohexane)calix(4)pyrrole are not extensively documented in the literature, a wealth of data exists for the parent meso-octamethylcalix nih.govpyrrole and other analogues, from which key principles can be extrapolated. Calix nih.govpyrroles can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. DFT calculations consistently show that in the absence of a guest, the 1,3-alternate conformation is the most stable due to minimized electrostatic repulsion between the electron-rich pyrrole rings. nih.gov The cone conformation, which is essential for encapsulating anions through the formation of multiple hydrogen bonds with the pyrrole N-H groups, is significantly less stable. nih.govresearchgate.net
The energy difference between the conformers is a crucial factor in the molecule's binding ability. The presence of bulky meso-substituents, such as the spirocyclohexane units, is predicted to further destabilize the cone conformer relative to the 1,3-alternate form due to increased steric hindrance. nih.gov This increases the energetic penalty for the conformational change required for anion binding.
DFT calculations using methods like BLYP/6-31+G** have been employed to quantify these energy differences for the parent calix nih.govpyrrole framework. nih.govresearchgate.net
Table 1: Calculated Relative Energies of Parent Calix nih.govpyrrole Conformers
This table is interactive. Click on the headers to sort the data.
| Conformation | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (CH₂Cl₂ Solution, kcal/mol) |
|---|---|---|
| 1,3-alternate | 0.0 | 0.0 |
| partial cone | >0 | >0 |
| 1,2-alternate | >0 | >0 |
| cone | +16.0 | +11.4 |
Data sourced from DFT calculations on unsubstituted calix nih.govpyrrole. nih.gov The presence of spirocyclohexane groups is expected to increase the relative energy of the cone conformation.
DFT is also used to analyze the electronic properties that govern binding, such as the nature of hydrogen bonds and anion-π interactions. mdpi.com For instance, calculations on tetra-p-iodophenyl tetramethyl calix nih.govpyrrole have been used to characterize halogen bonding interactions within its crystal lattice. mdpi.com
Molecular Dynamics Simulations and Conformation Prediction
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, revealing how molecules move, flex, and change conformation over time in different environments. MD studies on calix nih.govpyrroles have shown they are highly flexible molecules. nih.gov
Simulations confirm that in the absence of a guest, the 1,3-alternate conformation is predominant in various solvents. However, the population of other conformations can increase in more polar solvents. nih.gov A key finding from MD simulations is that the transition between conformers is rapid. This suggests that even though the cone conformation is energetically unfavorable, the molecule can readily adopt it upon the introduction of a suitable anionic guest. nih.gov
An important insight from these simulations is the concept of "ion-induced conformational change." When an anion is placed near the 1,3-alternate conformer in a simulation, a very fast transition to the cone conformation is often observed. nih.gov This indicates that the pre-organization of the host into the binding-competent cone shape is not a major impediment to anion complexation. The binding process itself drives the necessary structural rearrangement. The solvent and the specific substituents on the calix nih.govpyrrole can influence the mechanism and speed of this conformational change. nih.gov
Binding Energy and Host Strain Energy Analysis
A critical aspect of computational studies is the quantification of binding affinity. DFT calculations can be used to determine the binding energy (ΔE_binding) of a host-guest complex, which is the energy released upon association. This is typically calculated by subtracting the energies of the isolated host and guest from the energy of the optimized complex.
Furthermore, these calculations allow for the decomposition of the binding energy into two key components: the interaction energy (ΔE_interaction) and the host strain or deformation energy (ΔE_strain).
ΔE_binding = ΔE_interaction + ΔE_strain
The interaction energy represents the intrinsic attraction between the guest and the host in its complexed (cone) conformation. The host strain energy is the energetic penalty required to change the host's conformation from its most stable form (1,3-alternate) to the binding-competent cone geometry. nih.gov
Table 2: Calculated Binding and Strain Energies for Parent Calix nih.govpyrrole-Anion Complexes
This table is interactive. Click on the headers to sort the data.
| Anion Guest | Calculated Binding Energy (kcal/mol) | Estimated Host Strain Energy (kcal/mol) |
|---|---|---|
| F⁻ | High (e.g., ~15 kcal/mol > Cl⁻) | ~11-16 |
| Cl⁻ | Moderate | ~11-16 |
Values are illustrative and based on DFT studies of parent and meso-alkyl substituted calix nih.govpyrroles. nih.gov The binding energy for chloride in these calculations shows good agreement with experimental values.
Rationalization of Reactivity and Binding Properties
Computational methods provide a deep rationalization for the observed reactivity and binding properties of this compound and its analogues.
The high selectivity for certain anions is explained by a combination of factors. The size and shape of the anion must be complementary to the cavity formed by the cone conformer. The primary interaction is the formation of four strong N-H···anion hydrogen bonds. chemrxiv.org DFT calculations show that the electrostatic repulsion between the pyrrole rings in the all-syn arrangement of the cone conformer is a major factor determining its stability. nih.gov
The influence of the meso-spirocyclohexane substituents can be understood through steric and electronic effects.
Electronic Effects : As alkyl groups, the spirocyclohexane substituents are weakly electron-donating. This has a relatively minor electronic influence on the acidity of the N-H protons compared to the significant impact of electron-withdrawing or -donating groups placed on the pyrrole rings themselves. iupac.org
Structure-Activity Relationship Studies
Computational studies are invaluable for establishing structure-activity relationships (SAR), which correlate specific structural features with the molecule's function, such as anion binding affinity.
For the calix nih.govpyrrole family, a clear SAR has emerged from numerous theoretical and experimental studies:
Meso-Substituents : Bulky alkyl groups at the meso-positions (like spirocyclohexane) generally decrease anion affinity due to increased host strain energy. nih.gov
β-Pyrrole Substituents : Placing electron-withdrawing groups (e.g., -CN, -Cl) on the β-positions of the pyrrole rings significantly enhances anion binding. researchgate.net This is because they increase the acidity of the N-H protons, making them stronger hydrogen bond donors. DFT calculations have quantified this effect, showing a direct correlation between the electron-withdrawing ability of the substituent and the calculated binding energy. researchgate.net
Strapping : Covalently linking the meso-positions with straps can pre-organize the receptor, reducing the conformational flexibility and potentially enhancing binding affinity and selectivity by creating a more rigid, well-defined cavity.
This compound, with its bulky, non-polar alkyl substituents, fits into this framework as a receptor with high lipophilicity but a binding affinity that is likely moderated by the steric demands of its spirocyclohexane groups. Its activity is primarily dictated by the fundamental hydrogen-bonding capability of the core calix nih.govpyrrole structure, with the substituents playing a key role in modulating conformational energetics and solubility.
Vii. Advanced Applications in Chemical Systems Involving Tetrakis Spirocyclohexane Calix 4 Pyrrole
Molecular Sensing and Detection Systems
The ability of Tetrakis(spirocyclohexane)calix(4)pyrrole to selectively interact with specific analytes has been harnessed to develop sophisticated sensing and detection platforms.
Colorimetric Sensors
While specific studies detailing this compound as a standalone colorimetric sensor are not extensively documented, the broader class of calix researchgate.netpyrroles is well-known for its application in creating chromogenic receptors. These systems typically function by attaching a dye molecule to the calix researchgate.netpyrrole (B145914) framework. The binding of a target anion to the calix researchgate.netpyrrole cavity alters the electronic environment of the dye, resulting in a visible color change. This principle allows for the "naked-eye" detection of anions.
Fluorimetric Sensors
Similar to colorimetric sensors, the development of fluorimetric sensors based on the calix researchgate.netpyrrole scaffold is a common strategy in supramolecular chemistry. By functionalizing the macrocycle with a fluorescent group (fluorophore), the binding of an analyte can cause a change in the fluorescence intensity or wavelength. This can occur through mechanisms such as photoinduced electron transfer (PET), where the anion binding modulates the electron transfer process between the receptor and the fluorophore, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").
Electrochemical Sensors
This compound has been successfully incorporated into ion-selective electrodes (ISEs) for the potentiometric detection of specific cations. researchgate.net In one notable application, it was used as the sensing molecule (ionophore) in a polymeric membrane electrode for the determination of Thallium(I) ions (Tl⁺). researchgate.netresearchgate.net The electrode demonstrated excellent performance characteristics, including a wide operational concentration range and a near-Nernstian response, which describes the ideal behavior of an ion-selective electrode as predicted by the Nernst equation. scispace.comijarasem.com
The performance of an optimized Thallium(I) ion-selective electrode incorporating this compound is summarized below. researchgate.netijarasem.com
| Parameter | Value |
| Working Concentration Range | 10⁻⁵.⁵ M to 10⁻¹ M |
| Slope | 56.0 mV/decade of activity |
| Detection Limit | 10⁻⁶ M |
| Response Time | 30 seconds |
| Operational pH Range | 2.0 - 11.0 |
This data highlights the sensor's high sensitivity and rapid response, making it a valuable tool for analytical applications. researchgate.netijarasem.com
Analyte-Specific Recognition
The core function of this compound in sensing applications is its capacity for specific analyte recognition. This selectivity is dictated by the principles of host-guest chemistry, where the size, shape, and electronic properties of the calix researchgate.netpyrrole's cavity (the host) are complementary to those of the target analyte (the guest).
X-ray crystallography studies have provided definitive proof of its anion-binding capabilities. In the presence of tetrabutylammonium (B224687) chloride, the this compound molecule adopts a 'cone' conformation. google.com In this arrangement, all four of its pyrrole NH groups point inwards to form hydrogen bonds with the encapsulated chloride anion, demonstrating a clear and specific recognition event. google.com
Furthermore, its application in electrochemical sensors reveals high selectivity for certain metal ions. The Tl⁺-selective electrode showed a distinct preference for thallium over other common ions like sodium (Na⁺) and potassium (K⁺), with only silver (Ag⁺) ions causing significant interference. ijarasem.com This selectivity is crucial for accurately measuring the concentration of a target ion in complex mixtures. ijarasem.com
Supramolecular Extraction and Separation Technologies
The selective binding properties of this compound also make it a powerful tool for extraction and separation processes. It has been effectively used as a selective complexing ligand for the homogeneous liquid-liquid extraction and preconcentration of Tl⁺ ions from aqueous solutions. researchgate.net In this process, the calix researchgate.netpyrrole selectively binds the Tl⁺ ions, facilitating their transfer from the aqueous phase to an organic phase, thereby separating them from other components in the original solution.
In a different application aimed at developing advanced materials, this compound has been employed as a co-crystallizing agent to direct the formation of low-density, periodic frameworks. unifi.it It functions by binding organic anions and cations, acting as a template that organizes them into complex, three-dimensional structures. This demonstrates its role in creating highly ordered supramolecular assemblies. unifi.it
Ion Transport Systems
This compound functions as an ionophore, a chemical species that can reversibly bind ions and transport them across hydrophobic barriers, such as biological or artificial membranes. ijarasem.com This capability is fundamental to its role in ion-selective electrodes, where it facilitates the transport of the target ion across the polymeric membrane to generate an electrical potential. scispace.comijarasem.com The general class of calix researchgate.netpyrroles has been shown to act as anion transporting agents across membranes, and this function is a key area of research with potential therapeutic applications. clockss.orggoogle.com
Catalysis in Organic Reactions
The catalytic potential of calix bgsu.edupyrroles is an area of active investigation, with their macrocyclic structure and ability to form host-guest complexes making them attractive candidates as catalysts or catalyst scaffolds. Generally, calix bgsu.edupyrroles can act as organocatalysts, for instance, in the synthesis of cyclic carbonates from epoxides and carbon dioxide. rsc.org They can also serve as promoters in reactions such as the aziridination of styrene. nih.gov
For this compound, the bulky spirocyclohexane groups are expected to create a well-defined chiral cavity, which could be exploited in stereoselective catalysis. While specific studies on its catalytic activity are not extensively documented, the principles of calix bgsu.edupyrrole catalysis suggest potential roles in reactions where the binding and orientation of a substrate within the macrocyclic cavity are crucial for the reaction outcome. The rigid spirocyclic framework could enhance the stability and reusability of the catalyst.
Table 1: Potential Catalytic Applications of Calix bgsu.edupyrrole Derivatives
| Reaction Type | Role of Calix bgsu.edupyrrole | Potential Advantage of Spirocyclohexane Moieties |
| Carbonate Synthesis | Organocatalyst for CO2 fixation | Enhanced stability and substrate selectivity |
| Aziridination | Reaction promoter | Defined chiral environment for asymmetric synthesis |
| Michael Addition | Host for substrate activation | Steric influence on product stereochemistry |
Further research is necessary to explore and validate the catalytic efficacy of this compound in these and other organic transformations.
Molecular Switches and Machines
A hallmark of calix bgsu.edupyrrole chemistry is the conformational flexibility of the macrocycle, which can be controlled by external stimuli, particularly the binding of anions. rsc.org Calix bgsu.edupyrroles typically exist in a 1,3-alternate conformation in the absence of a guest. nih.gov Upon binding an anion within the central cavity through hydrogen bonds with the pyrrole N-H protons, the macrocycle switches to a cone conformation. rsc.org This distinct conformational change is the basis for their application as molecular switches.
In this compound, the spirocyclohexane substituents are likely to influence the energetics and kinetics of this conformational switching. The steric bulk of these groups could affect the stability of the different conformers and the binding affinity for various anions. This could allow for the fine-tuning of the switching behavior. Strapped calix bgsu.edupyrroles, where the macrocycle is further functionalized, have shown promise in creating more sophisticated molecular switches and machines. scispace.comresearchgate.netrsc.org
Table 2: Conformational Switching Properties of Calix bgsu.edupyrroles
| State | Conformation | Stimulus for Switching | Key Interactions |
| "Off" State | 1,3-Alternate | Absence of suitable anion | van der Waals forces, dipole-dipole interactions |
| "On" State | Cone | Presence of a suitable anion (e.g., F-, Cl-) | N-H•••anion hydrogen bonds |
The development of this compound-based molecular machines would depend on integrating this switching mechanism into larger systems where the conformational change can perform a specific function, such as controlling the binding of a second guest or generating a readable output signal.
Qubit Array Design and Molecular Spin Qubits
The field of quantum information science is actively exploring the use of individual molecules as quantum bits (qubits), the fundamental units of quantum computation. The design of molecular spin qubits requires molecules with specific electronic and magnetic properties that allow for the manipulation and readout of their spin states.
Currently, there is no published research that specifically investigates this compound for applications in qubit array design or as a molecular spin qubit. The primary focus in this area has been on molecules containing paramagnetic metal ions or stable organic radicals with long spin coherence times.
While the calix bgsu.edupyrrole framework is a versatile platform for supramolecular chemistry, its intrinsic diamagnetic nature makes the parent this compound unsuitable as a molecular spin qubit. However, its well-defined structure and ability to act as a host molecule could potentially be utilized in the future to organize and assemble other molecular spin qubits into ordered arrays. This would be a novel application of its host-guest chemistry, where the calix bgsu.edupyrrole would serve as a scaffold rather than the active qubit component. Further research would be needed to explore the functionalization of this compound with paramagnetic centers to impart the necessary properties for it to be considered as a candidate for a molecular spin qubit.
Viii. Future Perspectives and Emerging Research Directions for Tetrakis Spirocyclohexane Calix 4 Pyrrole
Design Principles for Enhanced Selectivity and Affinity
Future design strategies for enhancing the selectivity and affinity of tetrakis(spirocyclohexane)calix(4)pyrrole are likely to focus on several key areas of molecular modification. The inherent structure of the calix rsc.orgpyrrole (B145914) core, with its four pyrrole NH groups, provides a pre-organized binding pocket for anions. chim.it The bulky spirocyclohexyl groups already contribute to the conformational properties of the macrocycle, which can influence its binding affinities. iupac.org
One promising avenue is the introduction of additional functional groups onto the calix rsc.orgpyrrole scaffold. This can be achieved through either modification of the pyrrole rings or functionalization of the spirocyclohexyl units, where chemically accessible. For instance, the incorporation of hydrogen bond donors or acceptors, Lewis acidic centers, or chromophores can lead to receptors with tailored specificities for particular anions or ion pairs. iupac.orgresearchgate.net The strategic placement of electron-withdrawing or -donating groups can also modulate the acidity of the pyrrole NH protons, thereby fine-tuning the strength of anion binding. researchgate.net
Furthermore, the synthesis of "strapped" or "capped" derivatives, where a linking moiety bridges two opposite pyrrole rings or spirocyclohexyl groups, can significantly enhance binding affinity and selectivity by creating a more rigid and size-specific cavity. rsc.org This approach has been successful for other calix rsc.orgpyrroles and holds considerable promise for developing highly selective receptors based on the this compound framework.
A summary of potential modification strategies is presented in the table below:
| Modification Strategy | Rationale | Potential Outcome |
| Functionalization of Pyrrole Rings | Introduction of electron-withdrawing/donating groups, chromophores, or additional binding sites. | Enhanced anion affinity, development of colorimetric or fluorescent sensors. |
| Modification of Spirocyclohexyl Units | Attachment of recognition motifs or solubilizing groups. | Creation of ditopic receptors for ion pairs, improved solubility in specific media. |
| Synthesis of Strapped/Capped Derivatives | Creation of a more rigid and pre-organized binding cavity. | Increased binding affinity and selectivity for specific anions or neutral molecules. |
Integration into Novel Functional Materials
The incorporation of this compound into novel functional materials represents a significant growth area for future research. The robust and versatile nature of the calix rsc.orgpyrrole scaffold makes it an attractive building block for the construction of supramolecular polymers, porous organic frameworks, and functionalized nanoparticles. nih.govjyu.fi
One area of exploration is the development of calix rsc.orgpyrrole-based polymers for environmental remediation. By functionalizing the this compound unit with polymerizable groups, it can be incorporated into polymer backbones or as pendant groups. Such materials could be designed for the selective extraction of anionic pollutants from aqueous solutions. jyu.fi The bulky spirocyclohexyl groups may enhance the solubility of these polymers in organic media, facilitating their use in liquid-liquid extraction processes.
Another emerging direction is the use of calix rsc.orgpyrroles as stabilizing and capping agents for the synthesis of metal nanoparticles. chim.it The resulting hybrid materials could exhibit novel catalytic or sensing properties, with the calix rsc.orgpyrrole units providing a recognition element at the nanoparticle surface. The spirocyclohexyl groups could influence the packing and stability of these nanoparticles.
The table below outlines potential applications in functional materials:
| Material Type | Integration Method | Potential Application |
| Supramolecular Polymers | Non-covalent assembly of functionalized monomers. | Stimuli-responsive materials, self-healing materials. |
| Porous Organic Frameworks | Covalent linking of calix rsc.orgpyrrole units. | Gas storage and separation, heterogeneous catalysis. |
| Functionalized Nanoparticles | Capping of metal nanoparticles with calix rsc.orgpyrrole derivatives. | Targeted drug delivery, chemical and biological sensing. |
| Polymer Inclusion Membranes | Incorporation into polymer membranes. | Selective ion transport and separation. |
Exploration of New Catalytic Applications
The potential of calix rsc.orgpyrroles and their derivatives as catalysts is an area of growing interest. chim.itrsc.org The well-defined cavity of these macrocycles can act as a microreactor, stabilizing transition states and influencing reaction pathways. While specific catalytic applications of this compound have yet to be extensively reported, its structural features suggest several promising research directions.
One avenue is its use as an organocatalyst, particularly in reactions involving anionic intermediates. The pyrrole NH groups can stabilize anionic species through hydrogen bonding, potentially accelerating reaction rates and controlling stereoselectivity. chim.itrsc.org The bulky spirocyclohexyl substituents could create a specific chiral environment around the active site, making it a candidate for asymmetric catalysis.
Furthermore, this compound can serve as a ligand for the development of novel organometallic catalysts. By coordinating to a metal center, the calix rsc.orgpyrrole can modulate its reactivity and selectivity. The steric bulk of the spirocyclohexyl groups could be leveraged to control access to the metal center, influencing substrate selectivity.
Potential catalytic applications are summarized in the table below:
| Catalysis Type | Role of Calix rsc.orgpyrrole | Potential Reactions |
| Organocatalysis | Stabilization of anionic transition states via hydrogen bonding. | Michael additions, aldol (B89426) reactions, synthesis of cyclic carbonates. rsc.org |
| Asymmetric Catalysis | Creation of a chiral reaction pocket. | Enantioselective transformations. |
| Organometallic Catalysis | Ligand to modulate the reactivity of a metal center. | Polymerization, cross-coupling reactions, oxidation/reduction reactions. |
Advanced Computational Modeling and Prediction
Advanced computational modeling and prediction will be instrumental in guiding the future development of this compound-based systems. researchgate.net Molecular mechanics and density functional theory (DFT) calculations can provide valuable insights into the conformational preferences of the macrocycle, its binding energies with various guests, and the thermodynamics of complexation. nih.gov
Computational studies can be employed to predict the binding affinities and selectivities of novel, yet-to-be-synthesized derivatives. This in silico screening can help prioritize synthetic targets and accelerate the discovery of receptors with desired properties. For example, modeling can be used to evaluate the effect of different functional groups on the binding of specific anions or to design strapped derivatives with optimal cavity sizes for target molecules. researchgate.net
Moreover, molecular dynamics simulations can be used to study the dynamic behavior of host-guest complexes, providing a deeper understanding of the binding and release mechanisms. nih.gov This is particularly relevant for applications in ion transport and drug delivery. Computational docking studies can also elucidate the binding modes of the calix rsc.orgpyrrole with biological targets, aiding in the design of new therapeutic agents. nih.gov
Key areas for computational investigation are highlighted in the table below:
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of binding energies and electronic structures. | Prediction of anion affinity and selectivity. nih.gov |
| Molecular Mechanics (MM) | Conformational analysis and prediction of host-guest geometries. | Understanding the influence of spirocyclohexyl groups on conformation. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic processes of binding and release. | Elucidation of ion transport mechanisms. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of catalytic reaction mechanisms. | Design of more efficient calix rsc.orgpyrrole-based catalysts. |
Expanding the Scope of Molecular Recognition Targets
While the primary focus of calix rsc.orgpyrrole research has been on anion recognition, a significant future direction is the expansion of molecular recognition targets to include ion pairs, neutral molecules, and biological guests. nih.govrsc.org The versatility of the calix rsc.orgpyrrole scaffold allows for its adaptation to bind a wide range of substrates.
The recognition of ion pairs is a particularly promising area. By combining the anion-binding cavity of the calix rsc.orgpyrrole with a cation-binding site, ditopic receptors can be created that exhibit high affinity and selectivity for specific salts. nih.gov Functionalization of the this compound framework with crown ethers or other cation-binding moieties could lead to novel ion-pair receptors. nih.gov
The binding of neutral molecules within the calix rsc.orgpyrrole cavity is another area for expansion. While often weaker than anion binding, interactions with neutral guests can be significant, particularly in non-polar solvents. researchgate.net The hydrophobic cavity provided by the spirocyclohexyl groups may favor the inclusion of organic guest molecules.
Finally, the exploration of interactions with biological molecules, such as amino acids, peptides, and saccharides, opens up possibilities for applications in chemical biology and medicine. nih.gov The design of water-soluble derivatives of this compound will be crucial for these studies. iupac.org
The table below summarizes the expanded scope of molecular recognition targets:
| Target Class | Design Strategy | Potential Application |
| Ion Pairs | Introduction of a cation binding site (e.g., crown ether). | Selective extraction and transport of salts. nih.gov |
| Neutral Molecules | Leveraging the hydrophobic cavity and hydrogen bonding capabilities. | Sensing of small organic molecules, catalysis. researchgate.net |
| Amino Acids and Peptides | Functionalization with charged or polar groups to enhance interaction in aqueous media. | Development of sensors for biological analytes, drug delivery systems. nih.gov |
| Saccharides | Design of receptors with multiple hydrogen bonding sites complementary to sugar structures. | Carbohydrate sensing and recognition. |
Q & A
Q. What are the primary synthetic routes for Tetrakis(spirocyclohexane)calix(4)pyrrole, and how do reaction conditions influence yield?
The compound is typically synthesized via acid-catalyzed condensation of pyrrole with spirocyclohexanone derivatives. Brønsted acidic ionic liquids (e.g., [HSO₃-BMIM][OTf]) have been shown to enhance reaction efficiency, achieving yields >80% under mild conditions (60°C, 24 hours). Key variables include stoichiometric ratios (pyrrole:ketone = 4:1), solvent polarity (chloroform or dichloromethane), and catalyst loading (5–10 mol%) . Side products like linear oligomers can form if temperature exceeds 70°C.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm macrocyclic conformation via upfield-shifted pyrrole protons (δ 5.8–6.2 ppm) and spirocyclohexane signals (δ 1.2–2.1 ppm).
- HRMS : Validate molecular mass (e.g., [M+H]⁺ = 785.42 Da).
- X-ray diffraction : Resolve bowl-shaped conformation with spirocyclic substituents at meso-positions (average C–C bond length: 1.54 Å) .
Q. How does this compound bind anions, and what thermodynamic parameters govern selectivity?
Anion binding occurs via hydrogen bonding between pyrrole NH groups and anions (e.g., Cl⁻, SO₄²⁻). Isothermal titration calorimetry (ITC) reveals ΔG values range from −25 to −40 kJ/mol, with entropy-driven binding (ΔS > 0) in nonpolar solvents (e.g., chloroform). Selectivity follows the Hofmeister series (Cl⁻ > Br⁻ > I⁻) due to size complementarity with the calix[4]pyrrole cavity .
Advanced Research Questions
Q. What molecular modifications enhance anion selectivity in spirocyclohexane-functionalized calix[4]pyrroles?
Substituting electron-withdrawing groups (e.g., –NO₂) at the spirocyclohexane bridge increases anion affinity by polarizing NH bonds. Computational studies (B3LYP/DZVP2) show a 15% increase in electrostatic potential at pyrrole sites, improving sulfate binding (Kₐ = 10⁶ M⁻¹ in acetonitrile) . Conversely, bulky substituents reduce flexibility, lowering association constants for larger anions like H₂PO₄⁻ .
Q. How do solvent polarity and counterion effects influence ion-pair recognition by this compound?
In low-polarity solvents (e.g., CHCl₃), the receptor binds ion pairs (e.g., Cs⁺Cl⁻) cooperatively via cation-π interactions (spirocyclohexane) and NH···anion bonds. Solvent polarity > 4.8 (ET(30) scale) disrupts cooperativity, favoring separated ion binding. Counterions like PF₆⁻ reduce Cs⁺ affinity by 50% due to competitive solvation .
Q. What computational approaches best predict the binding energetics of complex anions with this compound?
Hybrid DFT (e.g., ωB97X-D/cc-pVTZ) accurately models anion binding, accounting for dispersion forces and solvation effects. Free-energy perturbation (FEP) simulations in explicit solvent (e.g., water) show <5% deviation from experimental ΔG values for Cl⁻ and NO₃⁻ . MP2/aug-cc-pVDZ overestimates binding by 10–20% due to missing solvent entropy .
Q. How can contradictory data on anion binding stoichiometry be resolved in calix[4]pyrrole studies?
Discrepancies often arise from solvent-dependent aggregation. For example, in THF, 2:1 (host:anion) complexes form via dimeric capsule assembly, while 1:1 binding dominates in dichloromethane. Job plot analysis coupled with DOSY NMR clarifies stoichiometry under specific conditions .
Methodological Guidelines
- Synthetic Optimization : Use ionic liquid catalysts to reduce reaction time and byproducts .
- Anion Titration : Perform ¹H NMR titrations in anhydrous CDCl₃ with TBACl (0–10 equiv) to calculate Kₐ via nonlinear regression .
- Data Validation : Cross-reference ITC and fluorescence quenching results to confirm binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
